molecular formula C10H7BrClNO B6228410 1-(6-bromo-1H-indol-3-yl)-2-chloroethan-1-one CAS No. 1018637-75-6

1-(6-bromo-1H-indol-3-yl)-2-chloroethan-1-one

Cat. No.: B6228410
CAS No.: 1018637-75-6
M. Wt: 272.5
InChI Key:
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Description

1-(6-Bromo-1H-indol-3-yl)-2-chloroethan-1-one is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely recognized for their diverse biological activities and applications in medicinal chemistry. The presence of bromine and chlorine atoms in the structure of this compound makes it a valuable intermediate in various chemical reactions and synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-bromo-1H-indol-3-yl)-2-chloroethan-1-one typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the Friedel-Crafts reaction.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Bromo-1H-indol-3-yl)-2-chloroethan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group.

    Oxidation and Reduction: The indole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) can be used under mild conditions to facilitate substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the indole ring.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted indole derivatives, while oxidation and reduction can yield different oxidized or reduced forms of the compound.

Scientific Research Applications

1-(6-Bromo-1H-indol-3-yl)-2-chloroethan-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(6-bromo-1H-indol-3-yl)-2-chloroethan-1-one involves its interaction with specific molecular targets and pathways. The compound can:

Comparison with Similar Compounds

Uniqueness: 1-(6-Bromo-1H-indol-3-yl)-2-chloroethan-1-one is unique due to its specific combination of bromine and chlorine atoms, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(6-bromo-1H-indol-3-yl)-2-chloroethan-1-one involves the reaction of 6-bromoindole with chloroacetyl chloride in the presence of a base to form the intermediate 1-(6-bromo-1H-indol-3-yl)-2-chloroethan-1-one.", "Starting Materials": [ "6-bromoindole", "chloroacetyl chloride", "base (such as triethylamine or pyridine)", "solvent (such as dichloromethane or chloroform)" ], "Reaction": [ "Add the base to the solvent and stir to dissolve.", "Add chloroacetyl chloride dropwise to the solution while stirring.", "Add 6-bromoindole to the reaction mixture and stir for several hours at room temperature.", "Quench the reaction with water and extract the product with a suitable organic solvent.", "Purify the product by column chromatography or recrystallization." ] }

CAS No.

1018637-75-6

Molecular Formula

C10H7BrClNO

Molecular Weight

272.5

Purity

95

Origin of Product

United States

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